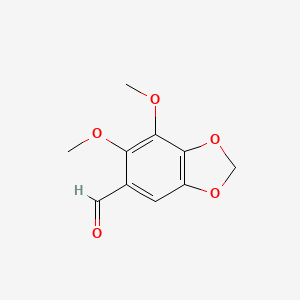

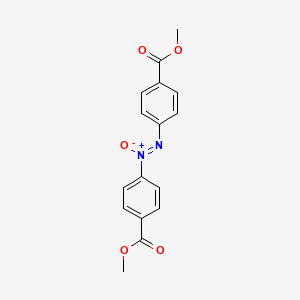

4-(2-Aminoethyl)-2,6-dimethoxyphenol

Overview

Description

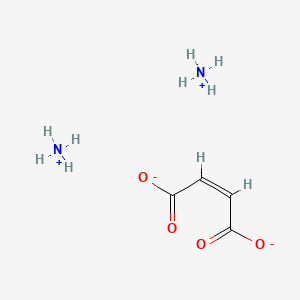

4-(2-Aminoethyl)-2,6-dimethoxyphenol, also known as 2C-E, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1991 by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in the research community due to its unique properties and potential applications.

Scientific Research Applications

Enzymatic Modification and Antioxidant Properties

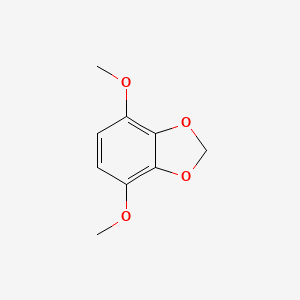

- Enzymatic Modification for Higher Antioxidant Capacity : 2,6-Dimethoxyphenol has been studied for its potential as an antioxidant compound. Laccase-mediated oxidation in aqueous-organic media has been used to produce compounds with higher antioxidant capacity than the starting substrate. The main product, a symmetrical dimer, demonstrated approximately double the antioxidant capacity in standard assays (Adelakun et al., 2012).

Multicopper Proteins and Oxidase Activity

- Dimethoxyphenol Oxidase Activity of Multicopper Proteins : Research has shown that 2,6-Dimethoxyphenol is a versatile substrate for various multicopper proteins, including those from different microorganisms like Pyricularia oryzae laccase and mammalian ceruloplasmin. This activity aids in studying multiple functions of such proteins across various microorganisms (Solano et al., 2001).

Solid-Phase Synthesis Applications

- Synthesis of Linkers and Resins : 4-Formyl-3,5-dimethoxyphenol, a related compound, is a key intermediate in preparing acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides. This has implications in the field of combinatorial chemistry (Jin et al., 2001).

Bio-Oil Upgrading

- Bio-Oil Upgrading : The conversion of oxygenated compounds in bio-oils over equilibrium FCC catalysts was studied using 2,6-dimethoxyphenol. This research contributes to understanding how bio-oils, which include phenols and aromatic ethers, can be processed and upgraded (Bertero & Sedran, 2013).

Antioxidant Synthesis

- Synthesis and Antioxidant Ability of Derivatives : Studies on the synthesis of new derivatives containing 2,6-dimethoxyphenol have shown significant antioxidant abilities, contributing to the development of novel compounds with potential applications in various fields (Hussain, 2016).

Mechanism of Action

Target of Action

Similar compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) have been found to target carbonic anhydrase 2 .

Mode of Action

Aebsf, a compound with a similar structure, has been reported to prevent the activation of the o2 generating nadph oxidase in both intact stimulated macrophages and in cell-free systems .

Biochemical Pathways

It is an organic chemical of the catecholamine and phenethylamine families . Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process .

Pharmacokinetics

A compound with a similar structure, 4-(2-aminoethyl)aniline, has properties such as a boiling point of 103 °c/03 mmHg, a melting point of 28-31 °C, and a density of 1034 g/mL at 25 °C .

Result of Action

A compound with a similar structure, 2,4-dab, has been found to reduce larval viability by approximately 50% at 6 days post fertilization .

properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVPPMXWQFCRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

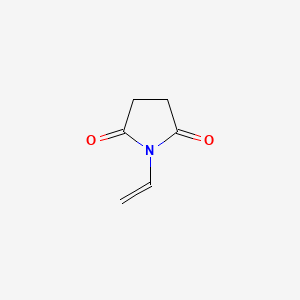

COC1=CC(=CC(=C1O)OC)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336469 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413-00-5 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)

![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)